2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol
Description
2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol is a cyclopentane-derived tertiary alcohol featuring a hydroxymethyl group at the 1-position of the cyclopentyl ring and a propan-2-ol substituent. Its molecular formula is C₉H₁₈O₂, with a molar mass of 158.24 g/mol.
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-[1-(hydroxymethyl)cyclopentyl]propan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-8(2,11)9(7-10)5-3-4-6-9/h10-11H,3-7H2,1-2H3 |
InChI Key |
XDLSMHAUISWJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCCC1)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol can be achieved through several methods. One common approach involves the reaction of cyclopentylmethyl ketone with formaldehyde and a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of 2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form cyclopentylpropan-2-ol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopentylcarboxylic acid derivatives.
Reduction: Cyclopentylpropan-2-ol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol with structurally related compounds from the evidence:
Key Observations :
- Rigidity vs. Flexibility : The cyclopentyl backbone in the target compound provides rigidity compared to the flexible indole- or naphthyl-substituted analogs. This may influence binding affinity in biological systems .
- Stability : Salt formation (e.g., hemisulfate in ) is a common strategy to stabilize cyclopentyl alcohols, which may be relevant for the target compound’s formulation .
Biological Activity
2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of 2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol can be represented as follows:
- Molecular Formula : C8H16O2
- Molecular Weight : 144.21 g/mol
- CAS Number : [Not provided in the search results]
This compound features a cyclopentyl group with a hydroxymethyl substitution, contributing to its unique biological properties.
Antiviral Activity
Research indicates that compounds with structural similarities to 2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol exhibit antiviral activity . For instance, derivatives of hydroxymethyl compounds have shown effectiveness against various viruses, including human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV). A study reported IC50 values in the micromolar range for several analogues, suggesting that similar derivatives may also possess antiviral properties .
Neurotrophic Effects
Neurotrophic factors are critical for the survival and maintenance of neurons. Compounds with similar structures have been investigated for their neurotrophic activity. A study demonstrated that certain hydroxymethyl derivatives could enhance neuron survival in vitro, indicating potential applications in treating neurodegenerative diseases .
Enzyme Inhibition
Inhibition of specific enzymes is another area where 2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol may exhibit biological activity. For example, related compounds have been shown to inhibit lysosomal phospholipase A2 (LPLA2), which is involved in lipid metabolism. This inhibition can predict drug-induced phospholipidosis, a condition linked to various therapeutic agents .
Data Tables
| Biological Activity | Effect | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral (HCMV) | Effective | 0.04 - 5.6 | |
| Neurotrophic | Increased survival | 100 (nM) | |
| Enzyme Inhibition (LPLA2) | Significant inhibition | <1 |
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral efficacy of hydroxymethyl derivatives, several analogues were tested against HCMV and EBV. The most potent analogue demonstrated an IC50 of 0.04 µM against HCMV, highlighting the potential of similar compounds in antiviral therapy.
Case Study 2: Neuroprotective Potential
A neuroprotective study assessed the effects of various hydroxymethyl compounds on neuronal cultures derived from fetal rat cerebral hemispheres. Treatment with 100 nM of a related compound significantly increased cell viability after 48 hours, suggesting potential applications in neurodegenerative disease therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
